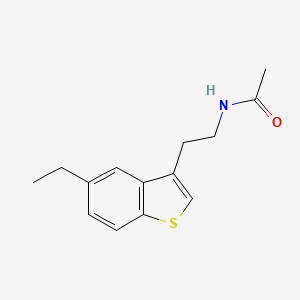

S-22153

Description

Properties

IUPAC Name |

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICRXJDULXLJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-2251 Chromogenic Substrate: A Technical Guide

Introduction

S-2251 is a synthetic chromogenic substrate primarily designed for the quantitative determination of plasmin and streptokinase-activated plasminogen.[1][2][3][4] Its high specificity and sensitivity make it an invaluable tool in hemostasis and fibrinolysis research, particularly for studying enzyme kinetics, inhibitor screening, and the activity of plasminogen activators.[5][6] This document provides a comprehensive technical overview of S-2251, including its chemical properties, mechanism of action, kinetic data, and detailed experimental protocols for its application.

Core Properties and Specifications

S-2251 is a short peptide linked to a p-Nitroaniline (pNA) group. The physical and chemical characteristics are summarized below.

| Property | Specification | Reference(s) |

| Chemical Name | H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride | [1][2] |

| Formula | H-D-Val-Leu-Lys-pNA · 2HCl | [2][4][7] |

| Molecular Weight | 551.6 g/mol | [2][8] |

| Appearance | Lyophilized powder, often with mannitol (B672) as a bulking agent | [2][8][9] |

| Purity | >98% (as determined by HPLC) | [7] |

| Solubility | > 40 mmol/L in water | [2] |

| Molar Absorptivity (ε) | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ at 316 nm | [2] |

Principle of Action

The utility of S-2251 as a substrate is based on a straightforward enzymatic reaction. The enzyme plasmin identifies and cleaves the peptide bond at the C-terminal side of the lysine (B10760008) residue in the S-2251 sequence. This cleavage releases the chromophore, p-Nitroaniline (pNA), which is yellow and can be quantified by measuring its absorbance photometrically.

The rate of pNA release, observed as an increase in absorbance at 405 nm, is directly proportional to the activity of the plasmin in the sample.[2][8] While the peak absorbance difference between the substrate and the product is maximal at 385 nm, the 405 nm wavelength is preferred to minimize background absorbance from the intact, unhydrolyzed substrate.[1]

Figure 1. Mechanism of S-2251 cleavage by plasmin.

Quantitative and Kinetic Data

The performance and stability of S-2251 are well-characterized, allowing for reproducible and accurate experimental design.

Table 1: Kinetic Parameters Determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.

| Enzyme | Michaelis Constant (Kₘ) | Reference(s) |

| Human Plasmin | 3 x 10⁻⁴ mol/L | [2] |

| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ mol/L | [2] |

Table 2: Stability and Storage

| Form | Storage Condition | Stability | Reference(s) |

| Solid | 2-8°C, protected from light. The substance is hygroscopic and should be kept dry. | Stable until the expiration date. | [1][2] |

| Solution | 3 mmol/L in H₂O at 2-8°C. Alternatively, aliquots can be stored at -70°C to avoid repeated freeze-thaw cycles. | Stable for at least 6 months. | [1][2][7] |

Application in the Fibrinolytic Pathway

S-2251 is a key reagent for studying the fibrinolytic system. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots. The central enzyme in this pathway is plasmin, which is activated from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). In a laboratory setting, S-2251 serves as a proxy for fibrin, allowing researchers to easily measure the activity of plasmin without the complexities of a fibrin clot assay.

Figure 2. Role of S-2251 in the context of the fibrinolysis pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs. It is recommended to optimize incubation times and reagent concentrations for the specific conditions of your laboratory.

Protocol 1: Determination of Plasmin Activity

This protocol measures the activity of a purified plasmin sample or plasmin in a biological fluid.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

S-2251 Stock Solution: Reconstitute a 25 mg vial of S-2251. For example, adding ~15 ml of sterile water will yield a ~3 mM solution. Confirm the exact concentration based on the vial's contents.

-

S-2251 Working Solution: Dilute the stock solution in the assay buffer to a final concentration of 1 mM.

-

Sample: Dilute the plasmin-containing sample in the assay buffer to fall within the linear range of the assay.

2. Assay Procedure (Microplate Method):

-

Pipette 20 µL of the diluted sample (and standards/controls) into the wells of a 96-well microplate.

-

Pre-warm the plate and the S-2251 working solution to 37°C.

-

Initiate the reaction by adding 180 µL of the pre-warmed S-2251 working solution to each well.

-

Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

-

Measure the change in absorbance (ΔA) at 405 nm over time (e.g., every minute for 10-30 minutes).

3. Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

-

The plasmin activity is directly proportional to this rate. A standard curve using a plasmin preparation of known activity can be used for absolute quantification.

Protocol 2: Determination of Plasminogen Activator (PA) Activity

This is a coupled, one-stage assay where the PA first activates plasminogen, and the resulting plasmin cleaves S-2251.[9][10]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Human Plasminogen: Prepare a solution of purified human plasminogen (e.g., 1 µM) in the assay buffer.

-

S-2251: Prepare a solution of S-2251 (e.g., 1 mM) in the assay buffer.

-

Working Reagent: Immediately before use, mix equal volumes of the plasminogen solution and the S-2251 solution.

-

Sample: Dilute the PA-containing sample (e.g., tPA, uPA, or streptokinase) in the assay buffer.

-

Stop Reagent (Optional): 50% Acetic Acid or a 2% citric acid solution can be used for endpoint assays.[9][10]

2. Assay Procedure (Microplate Method):

-

Add 25 µL of the diluted PA sample (or standard) to the wells of a microplate.[9]

-

Pre-warm the plate and the Working Reagent to 37°C (or room temperature, e.g., 20-25°C, depending on the specific method).[9]

-

Initiate the reaction by adding 100 µL of the pre-warmed Working Reagent to each well.[9]

-

Incubate for a fixed period (e.g., 15-60 minutes) while monitoring absorbance at 405 nm kinetically, or as an endpoint reading.

-

If performing an endpoint assay, add 50 µL of Stop Reagent after the incubation period.[9]

-

Read the final absorbance at 405 nm.

Figure 3. Experimental workflow for a Plasminogen Activator assay.

References

- 1. diapharma.com [diapharma.com]

- 2. endotell.ch [endotell.ch]

- 3. quadratech.co.uk [quadratech.co.uk]

- 4. S-2251™ | Chromogenic Substrates - Plasmin [coachrom.com]

- 5. Diapharma Group, Inc. Chromogenix S-2251 , Chromogenic Substrate For Plasmin | Fisher Scientific [fishersci.com]

- 6. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innov-research.com [innov-research.com]

- 8. dev.usbio.net [dev.usbio.net]

- 9. endotell.ch [endotell.ch]

- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

S-22153: A Technical Whitepaper on its Principle of Action as a Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-22153 is a potent and non-selective competitive antagonist of the high-affinity melatonin (B1676174) receptors, MT1 and MT2. This synthetic ligand has been instrumental as a pharmacological tool in elucidating the diverse physiological roles of melatonin, from the regulation of circadian rhythms to gastrointestinal motility. By competitively inhibiting the binding of endogenous melatonin to its G-protein coupled receptors, S-22153 effectively blocks the downstream signaling cascades initiated by melatonin. This technical guide provides an in-depth overview of the principle of action of S-22153, including its binding affinities, functional antagonism, and the experimental methodologies used to characterize its activity. Furthermore, it visualizes the melatonin signaling pathway and key experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Principle of Action: Competitive Antagonism at MT1 and MT2 Receptors

S-22153 exerts its effects by directly competing with melatonin for the binding sites on the MT1 and MT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase via the Gαi subunit of the G-protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to these receptors without activating them, S-22153 prevents melatonin from exerting its biological effects. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models, making S-22153 a valuable tool for studying melatonin-mediated physiological processes.

Quantitative Pharmacological Data

The affinity and functional antagonism of S-22153 at human MT1 and MT2 receptors have been characterized using radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of S-22153 for Human Melatonin Receptors

| Receptor Subtype | Cell Line | Kᵢ (nM) | Reference |

| hMT₁ | CHO | 8.6 | [1] |

| hMT₁ | HEK | 16.3 | [1] |

| hMT₂ | CHO | 6.0 | [1] |

| hMT₂ | HEK | 8.2 | [1] |

Table 2: Functional Antagonism of S-22153 at Human Melatonin Receptors

| Receptor Subtype | Assay | EC₅₀ (nM) | Reference |

| hMT₁ | [³⁵S]GTPγS Binding | 19 | [1] |

| hMT₂ | [³⁵S]GTPγS Binding | 4.6 | [1] |

Signaling Pathways

Melatonin binding to MT1 and MT2 receptors triggers a cascade of intracellular events. S-22153 blocks these pathways by preventing the initial binding of melatonin. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced protein kinase A (PKA) activity. Other signaling pathways involving phospholipase C (PLC) and ion channels have also been described.

Caption: Melatonin signaling pathway and the antagonistic action of S-22153.

Experimental Protocols

The characterization of S-22153 has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing melatonin receptor ligands.

-

Objective: To determine the binding affinity (Kᵢ) of S-22153 for MT1 and MT2 receptors.

-

Materials:

-

Cell membranes from CHO or HEK cells stably expressing human MT1 or MT2 receptors.

-

[¹²⁵I]-Melatonin (radioligand).

-

S-22153 (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of S-22153.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-Melatonin (at a concentration near its Kₔ), and varying concentrations of S-22153 or vehicle.

-

Incubate the mixture for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).

-

Calculate the specific binding at each concentration of S-22153 and determine the IC₅₀ value (the concentration of S-22153 that inhibits 50% of specific [¹²⁵I]-Melatonin binding).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Assessment of Circadian Rhythm Modulation

-

Objective: To evaluate the ability of S-22153 to block the phase-shifting effects of melatonin on locomotor activity in mice.

-

Animal Model: C3H mice are often used due to their robust circadian rhythms.

-

Procedure:

-

House mice individually in cages equipped with running wheels and under a controlled light-dark cycle (e.g., 12:12 LD) for a baseline period.

-

Transfer mice to constant darkness (DD) to allow their endogenous circadian rhythms to free-run.

-

Administer S-22153 (e.g., orally) at a specific circadian time (CT), followed by an injection of melatonin at a time known to induce a phase shift (e.g., CT10 for a phase advance).

-

Control groups should receive vehicle, melatonin alone, and S-22153 alone.

-

Continue to monitor locomotor activity for several days after the injections.

-

Analyze the activity data to determine the phase of the circadian rhythm before and after treatment. A phase shift is calculated as the difference between the predicted and observed onset of activity.

-

Compare the phase shifts in the different treatment groups to determine if S-22153 blocked the effect of melatonin.

-

In Vivo Assessment of Intestinal Motility

-

Objective: To investigate the effect of S-22153 on melatonin-induced changes in intestinal motility in rats.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Surgically implant electrodes along the small intestine of the rats to record myoelectric activity.

-

Allow the animals to recover from surgery.

-

House the rats under a controlled light-dark cycle (e.g., 12:12 LD).

-

Record baseline intestinal motility patterns (migrating motor complexes, MMCs) during both the light and dark phases.

-

Administer S-22153 (e.g., subcutaneously) during the dark phase, when endogenous melatonin levels are high, and record the subsequent motility patterns.

-

In separate experiments, administer exogenous melatonin during the light phase, with and without pre-treatment with S-22153, and record the effects on intestinal motility.

-

Analyze the electromyography recordings to quantify parameters such as the frequency and duration of MMCs and the presence of irregular spiking activity.

-

Conclusion

S-22153 is a well-characterized, non-selective antagonist of the MT1 and MT2 melatonin receptors. Its ability to competitively block the actions of melatonin has made it an indispensable tool for advancing our understanding of the physiological roles of this neurohormone. The quantitative data on its binding affinity and functional antagonism, combined with the detailed experimental protocols for its in vitro and in vivo characterization, provide a solid foundation for its use in further research and drug development endeavors. The visualization of the melatonin signaling pathway and experimental workflows in this guide offers a clear and concise overview of the principle of action of S-22153.

References

An In-depth Technical Guide to the Enzymatic Cleavage of Chromogenic Substrate S-22153 by Plasma Kallikrein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the chromogenic substrate S-22153, with a primary focus on its interaction with plasma kallikrein. While specific data for S-22153 is limited, this document leverages detailed information from the closely related and well-documented substrate, S-2302 (H-D-Pro-Phe-Arg-pNA), which serves as a proxy for understanding the core mechanism. Plasma kallikrein is a serine protease involved in various physiological processes, including the kinin-kallikrein system, coagulation, and inflammation. The enzymatic activity of plasma kallikrein can be quantitatively measured using synthetic chromogenic substrates that release a colored compound upon cleavage.

Core Mechanism of Enzymatic Cleavage

Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of a target enzyme.[1] These substrates consist of a short amino acid sequence that is recognized by the enzyme, and a chromophore, typically p-nitroaniline (pNA), attached to the C-terminus of the peptide.[2] The enzymatic cleavage of the substrate by plasma kallikrein occurs at the amide bond between the C-terminal arginine residue and the pNA group. This cleavage releases the pNA molecule, which is a chromophore that absorbs light at a specific wavelength, allowing for the spectrophotometric quantification of enzymatic activity.[2]

The general reaction is as follows:

Peptide-pNA (colorless) + Enzyme → Peptide (colorless) + pNA (colored)

For substrates targeting plasma kallikrein, the peptide sequence is crucial for specificity. The substrate S-2302, and presumably the related S-22153, has the peptide sequence H-D-Pro-Phe-Arg-pNA.[2][3] Plasma kallikrein recognizes and binds to this specific amino acid sequence, positioning the active site of the enzyme to hydrolyze the peptide bond C-terminal to the arginine residue.

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of the chromogenic substrate S-2302 with human plasma kallikrein. This data is presented as a reference for understanding the enzymatic kinetics of similar substrates like S-22153.

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 2 x 10-4 mol/L | 37°C in 0.05 mol/L Tris buffer pH 7.8 | [2] |

| Molar Absorptivity (ε) of pNA | 1.27 x 104 mol-1 L cm-1 | at 316 nm | [2] |

| Molecular Weight (S-2302) | 611.6 g/mol | [2] |

Experimental Protocols

A detailed methodology for a typical plasma kallikrein activity assay using a chromogenic substrate is provided below. This protocol is adapted from established methods for S-2302 and can be used as a starting point for assays with S-22153.[2][4]

Materials:

-

Chromogenic Substrate (e.g., S-2302): Stock solution of 4 mmol/L in sterile distilled water.

-

Human Plasma Kallikrein: Purified enzyme preparation.

-

Tris Buffer: 50 mmol/L Tris, pH 7.8 at 25°C.

-

Acetic Acid (20%) or Citric Acid (2%): For stopping the reaction in endpoint assays.

-

Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 405 nm.

-

Thermostated Cuvettes or Microplate: Maintained at 37°C.

-

Test Plasma Samples.

Procedure:

-

Sample Preparation:

-

Collect blood in 0.1 mol/L sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.

-

Dilute the test plasma sample with Tris buffer. A 1:10 dilution is a common starting point.

-

-

Assay (Acid-Stopped Method):

-

Pipette 200 µL of the diluted plasma sample into a test tube.

-

Pre-incubate the tube at 37°C for 3-4 minutes.

-

Add 200 µL of the pre-warmed chromogenic substrate solution to the tube, mix, and start a timer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid and mix.

-

Prepare a plasma blank for each sample by adding the reagents in reverse order (stop solution, then substrate, then diluted plasma) without the incubation step.

-

Measure the absorbance of the sample at 405 nm against its corresponding blank. The color is stable for at least 4 hours.

-

-

Data Analysis:

-

The plasma kallikrein-like activity can be calculated based on the change in absorbance, the molar extinction coefficient of pNA, the reaction time, and the sample dilution.

-

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic cleavage of a chromogenic substrate by plasma kallikrein.

Caption: Enzymatic cleavage of S-22153 by plasma kallikrein.

Caption: Workflow for plasma kallikrein activity assay.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of S-22153

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-22153, chemically identified as N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide, is a potent and selective antagonist of melatonin (B1676174) receptors MT1 and MT2. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, radioligand binding assays, and functional activity assessment are presented. Furthermore, the intricate signaling pathways of the MT1 and MT2 receptors and the mechanism of their antagonism by S-22153 are illustrated. This document serves as a crucial resource for researchers engaged in the study of melatonin receptor pharmacology and the development of related therapeutic agents.

Chemical Structure and Properties

S-22153 is a synthetic organic compound belonging to the class of acetamide (B32628) derivatives, with a core structure featuring a benzothiophene (B83047) moiety.

Chemical Name: N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide CAS Number: 180304-07-8 Molecular Formula: C₁₄H₁₇NOS Molecular Weight: 247.36 g/mol

Table 1: Physicochemical Properties of S-22153

| Property | Value | Source |

| Molecular Weight | 247.36 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity (HPLC) | 99.94% | MedChemExpress |

| ¹H NMR Spectrum | Consistent with structure | MedChemExpress |

| LCMS | Consistent with structure | MedChemExpress |

Biological Activity

S-22153 functions as a potent antagonist at both human melatonin receptor subtypes, MT1 and MT2. Its antagonistic properties have been characterized through various in vitro assays, revealing its high affinity and efficacy in blocking melatonin-induced signaling.

Table 2: In Vitro Biological Activity of S-22153

| Parameter | Receptor | Cell Line | Value | Source |

| EC₅₀ | hMT1 | - | 19 nM | MedChemExpress |

| hMT2 | - | 4.6 nM | MedChemExpress | |

| Ki | hMT1 | CHO cells | 8.6 nM | MedChemExpress |

| hMT2 | CHO cells | 6.0 nM | MedChemExpress | |

| hMT1 | HEK cells | 16.3 nM | MedChemExpress | |

| hMT2 | HEK cells | 8.2 nM | MedChemExpress |

Experimental Protocols

Proposed Synthesis of N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide (S-22153)

The following is a proposed multi-step synthesis for S-22153, based on established organic chemistry principles for the formation of substituted benzothiophenes and subsequent amidation.

dot

Caption: Proposed synthetic workflow for S-22153.

Step 1: Synthesis of 2-(5-Ethylbenzo[b]thien-3-yl)acetic acid

-

To a stirred solution of 4-ethylthiophenol in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude intermediate.

-

The resulting chloro ketone intermediate is then subjected to a reduction and cyclization sequence. Treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) followed by acidic workup can yield the desired carboxylic acid.

Step 2: Synthesis of 2-(5-Ethylbenzo[b]thien-3-yl)ethan-1-amine

-

Dissolve the 2-(5-ethylbenzo[b]thien-3-yl)acetic acid in an anhydrous solvent such as toluene.

-

Add triethylamine (B128534) (Et₃N) followed by diphenylphosphoryl azide (B81097) (DPPA).

-

Heat the reaction mixture to reflux for a few hours to facilitate the Curtius rearrangement to the isocyanate.

-

Add tert-butanol (B103910) (t-BuOH) and continue to heat to form the Boc-protected amine.

-

After cooling, remove the solvent under reduced pressure.

-

Treat the residue with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain the desired amine.

Step 3: Synthesis of N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide (S-22153)

-

Dissolve the 2-(5-ethylbenzo[b]thien-3-yl)ethan-1-amine in an anhydrous solvent like dichloromethane.

-

Add triethylamine to act as a base.

-

Cool the solution to 0°C and slowly add acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure S-22153.

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of S-22153 for MT1 and MT2 receptors.

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing either human MT1 or MT2 receptors.

-

Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the competitor ligand (S-22153).

-

Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of S-22153 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the functional antagonism of S-22153 by measuring its effect on melatonin-induced inhibition of cAMP production.

-

Cell Culture: Culture cells expressing MT1 or MT2 receptors (e.g., HEK293) in appropriate media.

-

Assay Setup: Seed the cells in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of S-22153.

-

Stimulation: Stimulate the cells with a fixed concentration of melatonin in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the concentration of S-22153. Determine the concentration of S-22153 that reverses the melatonin-induced inhibition of cAMP production to calculate its functional antagonist potency (IC₅₀ or pA₂).

Signaling Pathways and Mechanism of Action

Melatonin exerts its physiological effects by binding to and activating MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). S-22153 acts as a competitive antagonist, binding to these receptors without activating them, thereby blocking the downstream signaling initiated by melatonin.

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can also activate other signaling cascades.

dot

Caption: MT1 receptor signaling pathway and its antagonism by S-22153.

MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, MT2 receptor activation can inhibit the formation of cyclic GMP (cGMP) and modulate protein kinase C (PKC) activity.

dot

Caption: MT2 receptor signaling and its antagonism by S-22153.

Conclusion

S-22153 is a valuable pharmacological tool for the investigation of melatonin receptor function. Its high potency and selectivity make it an ideal antagonist for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the MT1 and MT2 receptors. This technical guide provides a comprehensive foundation for researchers working with this compound, from its chemical synthesis to its application in biological systems. The detailed protocols and signaling pathway diagrams offer practical guidance and a deeper understanding of its mechanism of action.

S-2238: A Chromogenic Substrate for Thrombin Activity Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-2238, a highly specific chromogenic substrate for the serine protease thrombin. Thrombin plays a pivotal role in the blood coagulation cascade, and its accurate measurement is crucial in various research and clinical settings. This document details the chemical properties, kinetic parameters, and assay protocols for S-2238, offering a valuable resource for professionals in hemostasis research and anticoagulant drug development.

Core Principles of S-2238 in Thrombin Activity Measurement

S-2238 is a synthetic tripeptide, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, designed to mimic the natural substrate of thrombin.[1][2] The principle of the assay is based on the enzymatic cleavage of the substrate by thrombin at the arginine-p-nitroaniline bond. This reaction releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[2][3][4] The rate of pNA formation is directly proportional to the thrombin activity in the sample.[2][4]

Physicochemical and Kinetic Properties of S-2238

A thorough understanding of the chemical and kinetic characteristics of S-2238 is essential for accurate and reproducible experimental design.

| Property | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [1][2] |

| Formula | H-D-Phe-Pip-Arg-pNA · 2HCl | [1][2] |

| Molecular Weight | 625.6 g/mol | [1][2] |

| Molar Extinction Coefficient (ε) at 316 nm | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ | [1][2][4] |

| Solubility in H₂O | > 10 mmol/L | [1][2][4] |

| Recommended Stock Solution | 1-2 mmol/L in H₂O | [2][4][5] |

Table 1: Physicochemical Properties of S-2238

The kinetic parameters of the interaction between S-2238 and thrombin have been well-characterized, providing a basis for quantitative enzyme activity assays.

| Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (L·mol⁻¹·s⁻¹) | Conditions | Reference |

| Human α-Thrombin | 7 | - | - | 37°C, pH 8.3 | [2][4][5] |

| Human α-Thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 | 23°C, pH 7.8 | [6] |

| Bovine α-Thrombin | 9 | - | - | 37°C, pH 8.3 | [2][4][5] |

| Bovine α-Thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 | 23°C, pH 7.8 | [6] |

| Bovine α-Thrombin | 3.65 ± 0.3 | - | - | - | [7] |

Table 2: Kinetic Constants of Thrombin with S-2238

Thrombin's Role in the Coagulation Cascade

Thrombin (Factor IIa) is the final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. The generation of thrombin is a tightly regulated process involving two main pathways: the intrinsic and extrinsic pathways, which converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, then converts prothrombin (Factor II) to active thrombin.

References

- 1. diapharma.com [diapharma.com]

- 2. endotell.ch [endotell.ch]

- 3. caymanchem.com [caymanchem.com]

- 4. diapharma.com [diapharma.com]

- 5. aniara.com [aniara.com]

- 6. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

S-2251: An In-Depth Technical Guide to Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2251 is a highly specific chromogenic substrate primarily utilized for the quantitative determination of plasmin and streptokinase-activated plasminogen activity. Its chemical composition is H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride. The principle of its application lies in the enzymatic cleavage of the amide bond between lysine (B10760008) and p-nitroaniline (pNA) by plasmin or other specific proteases. This reaction liberates the chromophore pNA, resulting in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specified conditions. This guide provides a comprehensive overview of S-2251's substrate specificity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Principle of S-2251 Activity

The enzymatic reaction at the heart of S-2251-based assays is the hydrolysis of the substrate by a target protease, leading to the release of a colored compound.

Figure 1: Enzymatic cleavage of S-2251 by plasmin.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The specificity of a substrate is best understood through its kinetic parameters with various enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity.

Primary Targets of S-2251

S-2251 is a high-affinity substrate for human plasmin and the streptokinase-plasminogen complex.[1]

| Enzyme | Km (mol/L) | Vmax | Conditions |

| Human Plasmin | 3 x 10-4 | 0.5 x 10-6 mol/min per CU | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 |

| Plasminogen-Streptokinase Complex | 2 x 10-4 | 1 x 10-6 mol/min per mL plasma | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 |

CU: Caseinolytic Unit

Cross-Reactivity Profile

An ideal substrate exhibits high reactivity with its target enzyme while remaining inert to other proteases that may be present in a biological sample. S-2251 demonstrates excellent specificity for plasmin.[1]

| Enzyme | Reactivity with S-2251 | Quantitative Data (if available) |

| Glandular and Plasma Kallikrein | Insensitive | Apparent activity of S-2251 with porcine kallikrein is 0.659 (relative to a more reactive substrate, B3644, at 0.788).[2] |

| Urokinase | Insensitive | S-2251 is used to monitor plasmin activity generated by urokinase, indicating urokinase itself does not significantly cleave it.[3][4] |

| Thrombin | Resistant/Insensitive | Hydrolysis rates by thrombin are significantly decreased compared to thrombin-specific substrates.[5] |

| Factor Xa | Resistant/Insensitive | Hydrolysis rates by Factor Xa are significantly decreased.[5] |

| Trypsin | Hydrolyzed to some degree | While plasmin shows a preference for lysine at the P1 position, trypsin can also cleave after lysine, but with different efficiencies depending on the full peptide sequence. |

S-2251 in the Context of the Fibrinolytic Pathway

S-2251 is a critical tool for studying the fibrinolytic system, the biological pathway responsible for the breakdown of fibrin (B1330869) clots. The key enzyme in this pathway is plasmin, which is activated from its zymogen form, plasminogen, by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).

Figure 2: Simplified Fibrinolytic Pathway.

Experimental Protocols

Protocol 1: Determination of Plasmin Activity

This protocol outlines a method for measuring the activity of plasmin in a purified system or a biological sample.

Materials:

-

S-2251 stock solution (e.g., 3-4 mmol/L in sterile water)

-

Tris buffer (0.05 M, pH 7.4, containing 0.1 M NaCl)

-

Plasmin standard solution

-

Sample containing plasmin activity

-

Microplate reader or spectrophotometer with a 405 nm filter

-

37°C incubator or heated plate reader

Procedure:

-

Pre-warm the Tris buffer and S-2251 solution to 37°C.

-

In a microplate well, add 800 µL of pre-warmed Tris buffer.

-

Add 100 µL of the plasmin standard or sample to the buffer.

-

Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

To initiate the reaction, add 100 µL of the pre-warmed S-2251 solution.

-

Immediately measure the change in absorbance at 405 nm over time (kinetic measurement). Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 5-10 minutes) by adding a stop solution (e.g., 100 µL of 50% acetic acid) and measure the final absorbance.

-

The rate of change in absorbance per minute (ΔA/min) is proportional to the plasmin activity.

References

- 1. endotell.ch [endotell.ch]

- 2. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased urokinase and consumption of α2‐antiplasmin as an explanation for the loss of benefit of tranexamic acid after treatment delay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psb.stanford.edu [psb.stanford.edu]

- 5. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling S-22153: A Potent Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: S-22153 is a potent and selective antagonist of melatonin (B1676174) receptors, specifically targeting the MT1 and MT2 subtypes. Its discovery and development have primarily focused on its utility as a research tool to investigate the physiological roles of melatonin and the circadian system. This technical guide provides a comprehensive overview of the available data on S-22153, including its pharmacological properties, experimental use in preclinical models, and the methodologies employed in its characterization.

Introduction

S-22153 has emerged as a valuable pharmacological probe for elucidating the complex mechanisms governed by melatonin signaling. As a competitive antagonist, it effectively blocks the actions of endogenous and exogenous melatonin at its receptors, thereby allowing researchers to study the consequences of melatonin pathway inhibition. This document synthesizes the current knowledge on S-22153, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Pharmacological Profile

S-22153 exhibits high affinity for both human MT1 (hMT1) and MT2 (hMT2) melatonin receptors. The available quantitative data on its binding affinity and functional antagonism are summarized below.

Table 1: In Vitro Pharmacology of S-22153

| Parameter | Species | Receptor | Cell Line | Value | Reference |

| EC50 | Human | hMT1 | - | 19 nM | [1] |

| Human | hMT2 | - | 4.6 nM | [1] | |

| Ki | Human | hMT1 | CHO cells | 8.6 nM | [1] |

| Human | hMT1 | HEK cells | 16.3 nM | [1] | |

| Human | hMT2 | CHO cells | 6.0 nM | [1] | |

| Human | hMT2 | HEK cells | 8.2 nM | [1] |

Mechanism of Action: Melatonin Receptor Antagonism

S-22153 functions by competitively binding to melatonin receptors, thereby preventing the endogenous ligand melatonin from activating these G protein-coupled receptors (GPCRs). This blockade inhibits the downstream signaling cascades normally initiated by melatonin, which are crucial for regulating circadian rhythms, sleep-wake cycles, and other physiological processes.

References

The Enigmatic Compound S-22153: An In-Depth Analysis Reveals a Data-Deficient Landscape

For Immediate Release

[City, State] – An exhaustive investigation into the physical and chemical properties of the compound designated S-22153 has concluded with a notable absence of publicly available data. Despite a comprehensive search of scientific literature, chemical databases, and public records, no specific information regarding the structure, molecular weight, formula, solubility, stability, or biological activity of a compound with this identifier could be retrieved.

This lack of information prevents the compilation of the requested in-depth technical guide for researchers, scientists, and drug development professionals. The core requirements, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound .

The identifier "S-22153" does not correspond to any known chemical entity in prominent public databases such as PubChem, Chemical Abstracts Service (CAS), or others. This suggests that "S-22153" may be an internal, proprietary designation used by a private entity or a very recent discovery that has not yet been disclosed in public forums.

Without access to primary research, patents, or internal documentation from the originating institution, any attempt to provide a technical guide would be purely speculative and would not meet the rigorous, data-driven standards required by the target audience.

We advise researchers, scientists, and drug development professionals seeking information on S-22153 to consult any internal documentation or contact the original source of this compound identifier directly. At present, the global scientific community lacks the necessary information to provide a comprehensive analysis of its physical and chemical properties.

Methodological & Application

S-22153 assay protocol for [specific application e.g., amidolytic activity]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-22153 (H-D-Val-Leu-Lys-pNA) assay is a widely used method for the determination of plasmin and plasminogen activator activity. S-22153 is a chromogenic substrate that is specifically cleaved by plasmin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample. This application note provides a detailed protocol for measuring the amidolytic activity of plasmin using S-22153.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate S-22153 by plasmin. The reaction releases p-nitroaniline (pNA), which is a yellow-colored compound. The rate of the increase in absorbance at 405 nm is proportional to the plasmin activity.[1]

Reaction: H-D-Val-Leu-Lys-pNA --(Plasmin)--> H-D-Val-Leu-Lys-OH + pNA

Quantitative Data Summary

The following tables summarize key quantitative data for the S-22153 assay.

Table 1: S-22153 Substrate Specifications

| Parameter | Value | Reference |

| Chemical Name | H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride | [1] |

| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl | |

| Molecular Weight | 551.51 g/mol | |

| Extinction Coefficient (ε) of pNA at 405 nm | 9600 M⁻¹cm⁻¹ | [2] |

| Recommended Storage | 2-8°C, protected from light | [1][2] |

Table 2: Kinetic Parameters of Human Plasmin with S-22153

| Parameter | Value | Conditions | Reference |

| K_m | 3 x 10⁻⁴ mol/L | 37°C in 0.05 mol/L Tris buffer, pH 7.4 | [1] |

| V_max | 0.5 x 10⁻⁶ mol/min · CU | 37°C in 0.05 mol/L Tris buffer, pH 7.4 | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical S-22153 assay to determine plasmin amidolytic activity. This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Reagent Preparation

-

Assay Buffer: 0.05 M Tris-HCl, pH 7.4.

-

S-22153 Stock Solution (3 mM): Dissolve 25 mg of S-22153 in approximately 15.1 mL of sterile, deionized water. This solution is stable for at least 6 months at 2-8°C.[1][2]

-

Plasmin Standard Solutions: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 1:1 glycerol (B35011) and 2 mmol/L HCl).[3] From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve.

-

Test Samples: Dilute test samples containing plasmin to an appropriate concentration range with the assay buffer.

Assay Procedure (Microplate Method)

-

Pre-warm Reagents: Pre-warm the assay buffer and S-22153 working solution to the desired reaction temperature (e.g., 37°C).

-

Pipette Reagents:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 25 µL of plasmin standard or test sample to the appropriate wells.

-

Include a blank control containing 25 µL of assay buffer instead of the plasmin solution.

-

-

Initiate Reaction: Add 25 µL of pre-warmed 3 mM S-22153 solution to each well to start the reaction. The final S-22153 concentration will be 0.75 mM.

-

Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each well from the linear portion of the absorbance versus time curve.

-

Subtract the ΔA/min of the blank from the ΔA/min of the standards and samples.

-

Plot the corrected ΔA/min for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the test samples by interpolating their corrected ΔA/min values from the standard curve.

-

Diagrams

References

Application Notes and Protocols for Kinetic Studies of Plasma Kallikrein using S-22153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS). This system is integral to various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling. The dysregulation of plasma kallikrein activity is implicated in several diseases, most notably hereditary angioedema (HAE). Accurate measurement of plasma kallikrein activity is therefore crucial for both basic research and the development of therapeutic inhibitors.

S-22153 is a chromogenic substrate specifically designed for the kinetic analysis of plasma kallikrein. The substrate, H-D-Val-Leu-Arg-p-nitroanilide, is cleaved by plasma kallikrein at the arginyl bond, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity of plasma kallikrein. These application notes provide a detailed overview of the use of S-22153 for kinetic studies of plasma kallikrein, including experimental protocols and data presentation guidelines.

Principle of the Assay

The enzymatic activity of plasma kallikrein is determined by measuring the rate of hydrolysis of the chromogenic substrate S-22153. Plasma kallikrein cleaves the peptide substrate, releasing p-nitroaniline (pNA), a yellow-colored compound. The initial rate of the reaction is monitored by measuring the change in absorbance at 405 nm over time.

Reaction: H-D-Val-Leu-Arg-pNA ---(Plasma Kallikrein)---> H-D-Val-Leu-Arg-OH + pNA (yellow)

Quantitative Data Summary

Table 1: Representative Kinetic Parameters for Chromogenic Substrates with Plasma Kallikrein

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| S-22153 (H-D-Val-Leu-Arg-pNA) | To be determined | To be determined | To be determined |

| H-D-Pro-Phe-Arg-pNA | Not Specified | 200 - 280[1] | Not Specified |

| Synthetic Substrate | 315 ± 16[2] | Not Specified | Not Specified |

Experimental Protocols

Materials and Reagents

-

Purified human plasma kallikrein

-

Chromogenic substrate S-22153

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (37°C)

-

Pipettes and sterile, nuclease-free pipette tips

-

Deionized water

Protocol 1: Standard Assay for Plasma Kallikrein Activity

This protocol is designed for the routine measurement of plasma kallikrein activity.

-

Preparation of Reagents:

-

Prepare a stock solution of S-22153 in deionized water. The final concentration in the assay is typically between 0.2 mM and 1 mM.

-

Dilute the purified plasma kallikrein in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Procedure:

-

Add 80 µL of assay buffer to each well of a 96-well microplate.

-

Add 10 µL of diluted plasma kallikrein solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the S-22153 substrate solution to each well.

-

Immediately start monitoring the absorbance at 405 nm in kinetic mode at 37°C. Record readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA405/min).

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (10,600 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Protocol 2: Determination of Km and kcat for S-22153

This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the interaction between plasma kallikrein and S-22153.

-

Preparation of Reagents:

-

Prepare a series of dilutions of the S-22153 substrate in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km (e.g., 20 µM to 2 mM).

-

Prepare a fixed, low concentration of purified plasma kallikrein in assay buffer. The concentration should be low enough to ensure initial velocity conditions are met.

-

-

Assay Procedure:

-

To separate wells of a 96-well microplate, add 80 µL of assay buffer.

-

Add 10 µL of each S-22153 dilution to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reactions by adding 10 µL of the diluted plasma kallikrein solution to each well.

-

Immediately measure the initial reaction velocity (V0) for each substrate concentration as described in Protocol 1.

-

-

Data Analysis:

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])

-

From the fit, determine the values for Vmax (maximum velocity) and Km.

-

Calculate the kcat using the following equation: kcat = Vmax / [E] where [E] is the molar concentration of the enzyme in the assay.

-

The catalytic efficiency of the enzyme can then be calculated as kcat/Km.

-

Visualizations

Signaling Pathway

The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that, upon activation, leads to the release of the potent inflammatory mediator bradykinin. Plasma kallikrein is a central enzyme in this pathway.

References

Standard Operating Procedure for Characterization of S-22153: A Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-22153 is a potent and selective antagonist for the melatonin (B1676174) receptors, MT1 and MT2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. The characterization of S-22153 and other melatonin receptor ligands is essential for the development of therapeutics targeting sleep disorders, jet lag, and mood disorders.

This document provides detailed protocols for two key in vitro assays used to characterize the pharmacological activity of S-22153: a competitive radioligand binding assay to determine its affinity for the MT1 and MT2 receptors, and a functional assay to measure its antagonistic effect on receptor-mediated signaling.

Principle of the Assays

-

Competitive Radioligand Binding Assay: This assay measures the ability of a test compound (S-22153) to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the melatonin receptors. The affinity of the test compound is determined by its concentration required to inhibit 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Ki) can be calculated.

-

Functional cAMP Assay: Melatonin receptors, upon activation by an agonist, primarily couple to the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] An antagonist like S-22153 will block this agonist-induced decrease in cAMP. This assay quantifies the ability of S-22153 to reverse the agonist-mediated inhibition of cAMP production.

Signaling Pathway

Melatonin receptors (MT1 and MT2) are primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][2] In some cellular contexts, these receptors can also couple to Gαq, activating the phospholipase C (PLC) pathway.[2][3]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of S-22153 for the human MT1 and MT2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

S-22153

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Non-specific binding control: 10 µM unlabeled melatonin.[4]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells expressing the receptor of interest using standard cell lysis and centrifugation techniques. Determine the total protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

S-22153 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding wells, add 10 µM unlabeled melatonin.

-

For total binding wells, add binding buffer.

-

2-[¹²⁵I]-iodomelatonin at a final concentration close to its Kd (e.g., 100-200 pM).[5]

-

Cell membranes (e.g., 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.[4]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the S-22153 concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Radioligand | 2-[¹²⁵I]-iodomelatonin | [5] |

| Radioligand Concentration | ~104 ± 2 pM | [5] |

| Incubation Time | 60 minutes | [4] |

| Incubation Temperature | 37°C | [4] |

| Non-specific Control | 10 µM Melatonin | [4] |

| S-22153 Ki (hMT1) | 8.6 nM (CHO cells), 16.3 nM (HEK cells) | MedchemExpress Product Info |

| S-22153 Ki (hMT2) | 6.0 nM (CHO cells), 8.2 nM (HEK cells) | MedchemExpress Product Info |

Functional cAMP Assay (for Gαi-coupled receptors)

This protocol outlines a method to determine the antagonist activity of S-22153 by measuring its ability to block agonist-induced inhibition of cAMP production in cells expressing MT1 or MT2 receptors.

Materials:

-

HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

-

Cell culture medium.

-

S-22153.

-

Melatonin (agonist).

-

Forskolin (B1673556) (to stimulate basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and allow them to attach overnight.

-

Antagonist Incubation:

-

Prepare serial dilutions of S-22153.

-

Remove the culture medium and add the S-22153 dilutions to the cells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Prepare a solution of melatonin at a concentration that gives a submaximal response (e.g., EC₈₀).

-

For Gαi-coupled receptors, it is common to co-stimulate with forskolin to induce a measurable level of cAMP that can then be inhibited by the agonist.

-

Add the melatonin/forskolin solution to the wells containing the antagonist.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels (or the assay signal) against the logarithm of the S-22153 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of S-22153.

-

The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

-

Quantitative Data Summary:

| Parameter | Recommended Value | Reference |

| Cell Line | HEK293 or CHO expressing MT1/MT2 | General Practice |

| Agonist | Melatonin | General Practice |

| Agonist Concentration | EC₅₀ - EC₈₀ | [6] |

| Antagonist Incubation | 15-30 minutes | General Practice |

| Agonist Incubation | 30 minutes | General Practice |

| S-22153 EC₅₀ (hMT1) | 19 nM | MedchemExpress Product Info |

| S-22153 EC₅₀ (hMT2) | 4.6 nM | MedchemExpress Product Info |

Experimental Workflow

References

- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromogenic Coagulation Factor Testing

Note to the Reader: The chromogenic substrate S-22153, as specified in the topic, is not utilized in coagulation factor testing. Current scientific literature and product information identify S-22153 as a melatonin (B1676174) receptor antagonist. This document provides detailed application notes and protocols for well-established and commonly used chromogenic substrates in the assessment of Protein C and Antithrombin activity: S-2366 for Activated Protein C and S-2238 for Antithrombin.

Chromogenic Assay for Protein C Activity using Substrate S-2366

Application Notes

Protein C is a crucial vitamin K-dependent serine protease zymogen that, when activated, plays a significant role in the downregulation of the coagulation cascade.[1] Activated Protein C (APC) proteolytically inactivates Factors Va and VIIIa, thereby reducing thrombin generation.[2] A deficiency in Protein C can lead to an increased risk of venous thromboembolism.[3]

Chromogenic assays for Protein C offer a functional assessment of its activity and are often preferred over clotting-based assays due to fewer interferences from factors such as lupus anticoagulants or elevated Factor VIII levels.[4] The assay principle involves the activation of Protein C in a plasma sample by a specific enzyme, most commonly Protac®, a venom extract from the snake Agkistrodon contortrix.[4][5] The generated APC then cleaves the chromogenic substrate S-2366 (pyro-Glu-Pro-Arg-pNA), releasing the chromophore p-nitroaniline (pNA).[6][7] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Protein C activity in the sample.[8]

Substrate Specificity: While S-2366 is a recommended substrate for Activated Protein C, it can also be cleaved by other serine proteases such as Factor XIa, thrombin, plasmin, and tissue plasminogen activator (t-PA).[9][10] Therefore, assay conditions must be optimized to ensure specificity for APC.[9]

Quantitative Data

The following tables summarize the key quantitative parameters for the chromogenic substrate S-2366 and a typical assay.

| Parameter | Value | Conditions | Reference |

| Peptide Sequence | p-Glu-Pro-Arg-pNA, HCl | [11] | |

| Molecular Weight | 502.5 Da | [11] | |

| Km for Bovine APC | 2 x 10⁻⁴ mol/L | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4mmol/L CaCl₂, 37°C | [9] |

| kcat for Bovine APC | 80 sec⁻¹ | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4mmol/L CaCl₂, 37°C | [9] |

| Km for Human APC | 8 x 10⁻⁴ mol/L | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C | [9] |

| kcat for Human APC | 160 sec⁻¹ | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C | [9] |

| Purity | > 95% | [12] |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.

1. Reagent Preparation:

-

Tris Buffer: 0.05M Tris, 0.26M CsCl, 0.004M CaCl₂, pH 8.3.

-

S-2366 Substrate Solution: Reconstitute lyophilized S-2366 with sterile distilled water to a final concentration of 1.25 mg/mL or 2.5 mg/mL, depending on the desired protocol.[1][9] The reconstituted substrate is stable for up to 3 months at 2-8°C.[12]

-

Protein C Activator (e.g., Protac®): Prepare according to the manufacturer's instructions.

-

Stopping Reagent: 2% Citric Acid or 50% Acetic Acid.

-

Plasma Samples: Platelet-poor plasma collected in 3.2% sodium citrate.

2. Assay Procedure (Manual Method):

-

Pre-warm all reagents and samples to 37°C.

-

In a test tube, add 400 µL of Tris Buffer.

-

Add 100 µL of the plasma sample (or standard/control).

-

Add 100 µL of the Protein C activator solution.

-

Mix and incubate for exactly 5 minutes at 37°C.

-

Add 100 µL of the reconstituted S-2366 substrate solution.

-

Mix and incubate for a defined period (e.g., 3-5 minutes) at 37°C.

-

Stop the reaction by adding 300 µL of the stopping reagent.

-

Read the absorbance at 405 nm against a sample blank.

3. Data Analysis:

-

Construct a calibration curve using standards of known Protein C activity.

-

Plot the absorbance (ΔA/min for kinetic method or final absorbance for endpoint method) against the Protein C concentration.

-

Determine the Protein C activity of the unknown samples by interpolating their absorbance values on the calibration curve.

Visualizations

Chromogenic Assay for Antithrombin Activity using Substrate S-2238

Application Notes

Antithrombin (AT), also known as Antithrombin III, is a serine protease inhibitor (serpin) and a key endogenous anticoagulant.[13] It primarily inhibits thrombin (Factor IIa) and Factor Xa, and to a lesser extent, other coagulation factors.[14] The inhibitory activity of Antithrombin is significantly enhanced by heparin.[15] A deficiency in Antithrombin increases the risk of thrombosis.

Chromogenic assays are the most common methods for determining the functional activity of Antithrombin.[15] The principle of the assay is based on the inhibition of a known, excess amount of a target enzyme (typically thrombin or Factor Xa) by the Antithrombin in the plasma sample, in the presence of heparin.[16][17] The residual, uninhibited enzyme activity is then measured by its ability to cleave a specific chromogenic substrate.[17] When using S-2238 (H-D-Phe-Pip-Arg-pNA), a thrombin-specific substrate, the residual thrombin cleaves the substrate to release pNA. The rate of pNA release, measured at 405 nm, is inversely proportional to the Antithrombin activity in the sample.[16][18]

Quantitative Data

The following tables summarize the key quantitative parameters for the chromogenic substrate S-2238 and a typical assay.

| Parameter | Value | Conditions | Reference |

| Peptide Sequence | H-D-Phe-Pip-Arg-pNA·2HCl | [16] | |

| Molecular Weight | 625.6 Da | [16] | |

| Km for Human Thrombin | 0.7 x 10⁻⁵ mol/L | 0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C | [19][20] |

| Vmax for Human Thrombin | 1.7 x 10⁻⁷ mol/min·NIH-U | 0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C | [19][20] |

| Km for Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | 0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C | [19][20] |

| Vmax for Bovine Thrombin | 2.2 x 10⁻⁷ mol/min·NIH-U | 0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C | [19][20] |

Experimental Protocol

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

-

Tris Buffer with Heparin: 0.05M Tris, 0.15M NaCl, pH 8.4, containing heparin (e.g., 3000 IU/L).

-

S-2238 Substrate Solution: Reconstitute lyophilized S-2238 with sterile distilled water to a concentration of 1-2 mmol/L.[20] The solution is stable for over 6 months at 2-8°C.[20]

-

Thrombin Solution: Reconstitute human or bovine thrombin in 0.15 mol/L NaCl to a specific activity (e.g., 6 NIH-U/mL).[16]

-

Stopping Reagent: 2% Citric Acid or 50% Acetic Acid (for endpoint method).

-

Plasma Samples: Platelet-poor plasma collected in 3.2% sodium citrate.

2. Assay Procedure (Initial Rate Method):

-

Pre-warm all reagents and samples to 37°C.

-

Dilute the plasma sample in the Tris Buffer with Heparin.

-

In a cuvette, mix the diluted plasma with the Thrombin solution.

-

Incubate for a short, defined period (e.g., 30-60 seconds) at 37°C to allow for the formation of the Antithrombin-thrombin complex.

-

Add the S-2238 substrate solution to start the reaction.

-

Immediately measure the change in absorbance at 405 nm over a defined period (e.g., 1-3 minutes) using a spectrophotometer capable of kinetic measurements.

3. Data Analysis:

-

The rate of change in absorbance (ΔA/min) is inversely proportional to the Antithrombin activity.

-

Construct a calibration curve using standards of known Antithrombin activity.

-

Plot the ΔA/min against the Antithrombin concentration.

-

Determine the Antithrombin activity of the unknown samples from the calibration curve.

Visualizations

References

- 1. aniara.com [aniara.com]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein C Assays [practical-haemostasis.com]

- 5. coachrom.com [coachrom.com]

- 6. CHROMOGENIC SUBSTRATE S-2366™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. diapharma.com [diapharma.com]

- 8. researchgate.net [researchgate.net]

- 9. aniara.com [aniara.com]

- 10. quadratech.co.uk [quadratech.co.uk]

- 11. BIOPHEN™ CS-21(66) - Activated Protein C Chromogenic Substrate (1 x 25 mg) | Aniara Diagnostica, Inc. [aniara.com]

- 12. coachrom.com [coachrom.com]

- 13. radiopaedia.org [radiopaedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Antithrombin Assays [practical-haemostasis.com]

- 16. diapharma.com [diapharma.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aniara.com [aniara.com]

- 20. endotell.ch [endotell.ch]

Measuring Serine Protease Activity Using the Chromogenic Substrate S-2238

Application Note

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important targets for drug development. The measurement of serine protease activity is fundamental to both basic research and clinical diagnostics. A common and effective method for this is the use of chromogenic substrates. This document provides detailed protocols and application notes for measuring serine protease activity, specifically focusing on the use of the chromogenic substrate S-2238 for the quantification of thrombin activity.

S-2238 (H-D-Phe-Pip-Arg-pNA) is a synthetic chromogenic substrate highly specific for thrombin. The substrate consists of a short peptide sequence that mimics the natural cleavage site of thrombin in fibrinogen, linked to a p-nitroaniline (pNA) molecule. When cleaved by thrombin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline moiety by the serine protease. This releases the chromophore pNA, which results in an increase in absorbance at 405 nm.

Data Presentation

The following table summarizes the key kinetic parameters for the hydrolysis of S-2238 by human α-thrombin. These values are essential for designing and interpreting experiments.

| Parameter | Value | Enzyme | Conditions |

| Michaelis-Menten Constant (Km) | ~9 µM | Human α-Thrombin | pH 8.4, 37°C |

| Catalytic Rate Constant (kcat) | ~124 s-1 | Human α-Thrombin | pH 8.4, 37°C |

| Optimal pH | 8.2 - 8.4 | - | - |

| Wavelength for Detection | 405 nm | - | - |

Note: Kinetic constants can vary depending on the specific assay conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

Materials and Reagents

-

Chromogenic Substrate S-2238: (H-D-Phe-Pip-Arg-pNA·2HCl)

-

Serine Protease: e.g., Purified human α-thrombin

-

Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl and 0.1% (w/v) polyethylene (B3416737) glycol (PEG) 6000.

-

Substrate Solvent: Sterile, deionized water or DMSO.

-

Stopping Reagent (optional): 50% (v/v) Acetic Acid.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom.

-

Incubator: Set to 37°C.

Preparation of Reagents

-

Assay Buffer: Prepare a 0.05 M Tris-HCl solution, adjust the pH to 8.3 with HCl, and add NaCl to a final concentration of 0.15 M and PEG 6000 to 0.1%.

-

S-2238 Stock Solution (1 mM): Dissolve the appropriate amount of S-2238 in sterile, deionized water or DMSO to make a 1 mM stock solution. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Thrombin Stock Solution: Reconstitute purified thrombin in a suitable buffer (e.g., 50 mM sodium citrate, 0.2 M NaCl, pH 6.5) to a known concentration. Store in aliquots at -80°C.

-

Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution to the desired concentrations using the Assay Buffer. Keep on ice.

Experimental Workflow: Kinetic Assay

This protocol is for a kinetic assay where the rate of pNA formation is monitored over time.

Application Notes and Protocols for S-22153 in the Limulus Amebocyte Lysate (LAL) Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Limulus Amebocyte Lysate (LAL) test is a highly sensitive and specific assay used for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria. Endotoxin (B1171834) contamination in parenteral drugs, medical devices, and other pharmaceutical products can elicit severe pyrogenic responses in humans, making its detection a critical step in quality control. The chromogenic LAL test offers a quantitative method for endotoxin determination. This application note provides detailed protocols and data for the use of a chromogenic substrate, exemplified by S-22153, in the LAL test.